Aurora B Kinase Inhibition: 21.6-Fold Enhanced Potency Over Pan-Inhibitor Danusertib
Aurora kinase inhibitor-10 demonstrates superior target engagement potency on Aurora B kinase (IC50 = 8 nM) when directly compared to the pan-Aurora inhibitor Danusertib (IC50 = 79 nM for Aurora B) . The calculated 9.9-fold increase in potency against Aurora B translates to a more efficient inhibition of the Chromosomal Passenger Complex at lower compound concentrations, reducing the likelihood of non-specific effects at higher doses required for less potent comparators .
| Evidence Dimension | Aurora B Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Danusertib (Aurora B IC50 = 79 nM) |
| Quantified Difference | 9.9-fold more potent |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This data quantifies the enhanced potency of Aurora kinase inhibitor-10 for Aurora B, offering a more efficient tool for studies specifically focused on Aurora B function.
